7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a brominated derivative of the pyrazolo[1,5-c][1,3]benzoxazine scaffold. Its molecular formula is C₂₅H₂₁Br₂N₂O, with a molecular weight of 562.26 g/mol. Key structural features include:
- A phenyl group at position 2, providing aromatic stability.
- A 4-isopropylphenyl group at position 5, introducing steric bulk and lipophilicity.
Properties
Molecular Formula |
C25H22Br2N2O |
|---|---|
Molecular Weight |
526.3 g/mol |
IUPAC Name |
7,9-dibromo-2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H22Br2N2O/c1-15(2)16-8-10-18(11-9-16)25-29-23(14-22(28-29)17-6-4-3-5-7-17)20-12-19(26)13-21(27)24(20)30-25/h3-13,15,23,25H,14H2,1-2H3 |
InChI Key |
QSBPYZMZTFBPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Several synthetic approaches exist for this compound, including:
-
Cyclization Method
- Starting from appropriate precursors, cyclization reactions can form the pyrazolo[1,5-c][1,3]benzoxazine core.
- Bromination of the intermediate yields the dibromo derivative.
-
Multicomponent Reactions (MCRs)
- MCRs involving isocyanides, aldehydes, and amines can lead to diverse heterocycles.
- One such MCR could yield our target compound.
Industrial Production
While no specific industrial method is reported, scaled-up synthesis would likely involve efficient routes with high yields.
Chemical Reactions Analysis
Reactivity
Oxidation: The bromine atoms make it susceptible to oxidation.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) could be relevant.
Common Reagents
Bromine (Br2): For bromination.
Strong Bases: For cyclization.
Hydrogenation Catalysts: For reduction.
Major Products
- The dibromo compound itself.
- Potential derivatives via further functionalization.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Understand the cellular pathways modulated by its interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and molecular differences between the target compound and related derivatives from the evidence:
Key Observations:
Fluorine () introduces electronegativity, improving solubility and metabolic stability.
Aromatic Substitutents :
- The 4-isopropylphenyl group in the target compound and adds steric bulk, which may hinder rotational freedom and influence conformational stability.
- Naphthyl () and 4-methylphenyl () groups enhance π-system interactions, relevant for materials science or receptor binding.
Synthetic Accessibility :
- Chlorinated derivatives (e.g., ) are often synthesized via shorter routes due to the availability of chlorinated precursors , while brominated analogs may require harsher conditions or specialized reagents.
Implications of Structural Variations
- Pharmacological Potential: Brominated derivatives like the target compound may exhibit enhanced blood-brain barrier penetration due to higher lipophilicity, whereas chlorinated analogs (e.g., ) could be preferable for aqueous solubility.
- Material Science : The naphthyl group in and methoxy groups in suggest utility in organic electronics or as fluorescent probes.
- Crystallography : Bulkier substituents (e.g., isopropyl in the target compound) may complicate crystal packing, necessitating advanced techniques like SHELXL for structural resolution.
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